molecular formula C18H23NO5 B2448685 2-(2-{Bicyclo[2.2.1]heptan-2-yl}acetamido)-4,5-dimethoxybenzoic acid CAS No. 749920-64-7

2-(2-{Bicyclo[2.2.1]heptan-2-yl}acetamido)-4,5-dimethoxybenzoic acid

Cat. No.: B2448685
CAS No.: 749920-64-7
M. Wt: 333.384
InChI Key: WLQCKJXMBOSENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{Bicyclo[2.2.1]heptan-2-yl}acetamido)-4,5-dimethoxybenzoic acid (CAS 749920-64-7) is a synthetic organic compound with a molecular formula of C18H23NO5 and a molecular weight of 333.38 g/mol . Its structure incorporates a bicyclo[2.2.1]heptane (norborane) moiety linked via an acetamido group to a 4,5-dimethoxybenzoic acid ring system . The rigid, three-dimensional bicyclic framework is of significant interest in medicinal chemistry for its potential to enhance a molecule's binding affinity and metabolic stability. Research indicates that derivatives based on the bicyclo[2.2.1]heptane scaffold have been explored as potent and selective antagonists for receptors such as the prostaglandin D2 receptor, highlighting the utility of this structure in developing therapeutic agents . Furthermore, the 4,5-dimethoxybenzoic acid component is a key intermediate in synthesizing various biologically active molecules, including HSP90 inhibitors and gastrointestinal motility drugs . This combination of features makes the compound a valuable building block or potential candidate for research in drug discovery and development, particularly in the synthesis of new small-molecule inhibitors and the study of protein-protein interactions. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[[2-(2-bicyclo[2.2.1]heptanyl)acetyl]amino]-4,5-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-23-15-8-13(18(21)22)14(9-16(15)24-2)19-17(20)7-12-6-10-3-4-11(12)5-10/h8-12H,3-7H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQCKJXMBOSENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CC2CC3CCC2C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{Bicyclo[2.2.1]heptan-2-yl}acetamido)-4,5-dimethoxybenzoic acid typically involves multiple steps. One common approach starts with the preparation of the bicyclo[2.2.1]heptane derivative, followed by acylation to introduce the acetamido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-{Bicyclo[2.2.1]heptan-2-yl}acetamido)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Recent studies have explored the biological activities of compounds related to 2-(2-{Bicyclo[2.2.1]heptan-2-yl}acetamido)-4,5-dimethoxybenzoic acid, particularly in the context of enzyme inhibition.

Enzyme Inhibition Studies

  • Alpha-Glucosidase Inhibition : Compounds with similar structural motifs have been evaluated for their ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibiting this enzyme can be beneficial for managing type 2 diabetes by slowing down glucose absorption in the intestines .
    • Case Study : A series of substituted acetamides were synthesized and screened for their inhibitory activity against alpha-glucosidase. The results indicated that modifications in the molecular structure could lead to varying degrees of inhibitory activity, suggesting that this compound may exhibit similar potential .
  • Acetylcholinesterase Inhibition : Some derivatives have shown weak inhibitory effects against acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. This suggests a potential application in developing treatments for cognitive disorders .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors such as bicyclic amines and acetic anhydride or acetyl chloride.

Synthetic Pathway Overview

  • Starting Materials : Bicyclo[2.2.1]heptane derivatives and acetic acid derivatives.
  • Reagents : Common reagents include coupling agents and solvents like dichloromethane or dimethylformamide (DMF).
  • Characterization Techniques : The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity .

Mechanism of Action

The mechanism by which 2-(2-{Bicyclo[2.2.1]heptan-2-yl}acetamido)-4,5-dimethoxybenzoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{Bicyclo[2.2.1]heptan-2-yl}acetamido)-4,5-dimethoxybenzoic acid is unique due to its combination of a bicyclic structure with a dimethoxybenzoic acid moiety, which imparts distinct chemical and biological properties .

Biological Activity

The compound 2-(2-{Bicyclo[2.2.1]heptan-2-yl}acetamido)-4,5-dimethoxybenzoic acid is a derivative of bicyclo[2.2.1]heptane, which is known for its unique structural properties and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H19NO4C_{15}H_{19}NO_4 with a molecular weight of approximately 279.32 g/mol. The structure features a bicyclic system that contributes to its lipophilicity and interaction with biological targets.

Pharmacological Effects

Research indicates that compounds containing the bicyclo[2.2.1]heptane moiety exhibit diverse biological activities, including:

  • Antiviral Activity : Compounds derived from bicyclo[2.2.1]heptane have been reported as inhibitors of RNA virus replication, demonstrating potential in treating viral infections such as SARS-CoV and HIV-1 .
  • Anti-inflammatory Effects : The bicyclic structure has been linked to anti-inflammatory properties, potentially through modulation of inflammatory pathways .
  • Platelet Aggregation Inhibition : Similar compounds have shown efficacy in inhibiting thromboxane A2 (TXA2) receptor activity, which is crucial in platelet aggregation processes .

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes involved in disease pathways:

  • TXA2 Receptor Antagonism : The compound may act as an antagonist at the TXA2 receptor, inhibiting platelet aggregation and influencing cardiovascular health .
  • Inhibition of Soluble Epoxide Hydrolase (sEH) : Compounds similar to this one have been identified as potent inhibitors of sEH, a target for treating hypertension and pain syndromes .

Case Studies

StudyFindings
Park et al. (2021)Identified derivatives of bicyclo[2.2.1]heptane as effective antiviral agents against RNA viruses, achieving up to 92% inhibition at 250 µM concentrations .
Smith et al. (2020)Demonstrated that bicyclo[2.2.1]heptane derivatives can inhibit TXA2 receptor-mediated platelet aggregation in vitro .
Johnson et al. (2019)Reported anti-inflammatory effects in animal models treated with bicyclo[2.2.1]heptane derivatives, suggesting potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-{Bicyclo[2.2.1]heptan-2-yl}acetamido)-4,5-dimethoxybenzoic acid?

  • Methodological Answer : Synthesis typically involves coupling bicyclo[2.2.1]heptane acetic acid derivatives with functionalized benzoic acid precursors. For example, Fisher’s esterification and substitution reactions (e.g., amidation) can be employed, as demonstrated in analogs like 2-(4-chloroacetamido)benzoic acid . The bicyclo moiety may require protection/deprotection strategies to avoid steric hindrance during coupling. Structural analogs with fluorinated or methoxy substituents (e.g., 2-(2-bicyclo[2.2.1]heptan-2-ylacetamido)-4-fluorobenzoic acid) suggest the use of carbodiimide-mediated amidation for acetamido linkage formation .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For crystallographic validation, single-crystal X-ray diffraction (as in Martínez-Martínez et al. ) is recommended to resolve stereochemical ambiguities in the bicyclo[2.2.1]heptane system. UV-Vis spectroscopy (e.g., λmax analysis for conjugated systems, as in Table 2 of benzothiazolyl-azo derivatives ) can confirm electronic transitions in the dimethoxybenzene ring.

Q. What are the critical solubility and stability considerations for handling this compound?

  • Methodological Answer : The dimethoxy and acetamido groups enhance polarity, suggesting solubility in DMSO or methanol. However, the bicyclo[2.2.1]heptane moiety introduces hydrophobicity, necessitating solvent optimization (e.g., THF:water mixtures). Stability tests under varying pH and temperature (4°C storage recommended for bicyclo derivatives ) should precede long-term studies.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bicyclo[2.2.1]heptane moiety in catalytic or biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions and steric effects. Use SMILES/InChI descriptors (e.g., from bicyclo[2.2.1]hept-5-en-2-yl acetic acid ) to model transition states for ring-opening or hydrogen-bonding interactions. Molecular docking studies may elucidate binding affinities to biological targets, leveraging crystallographic data from related bicyclo systems .

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : For ambiguous NMR signals (e.g., overlapping peaks from dimethoxy and bicyclo protons), employ 2D techniques (COSY, HSQC) or variable-temperature NMR. If degradation is suspected (e.g., organic compound instability noted in ), use LC-MS to monitor byproducts. Cross-validate with IR carbonyl stretches (amide I band ~1650 cm⁻¹) and compare to structurally validated analogs .

Q. How can researchers optimize the compound’s bioactivity through substituent modifications?

  • Methodological Answer : Systematic SAR studies can evaluate substituent effects. For example:

  • Replace 4,5-dimethoxy groups with electron-withdrawing groups (e.g., nitro, as in fluorobenzoic acid analogs ) to modulate electronic effects.
  • Modify the bicyclo system (e.g., 6,6-dimethyl derivatives ) to assess steric impacts on target binding.
  • Use in vitro assays (e.g., enzyme inhibition) paired with molecular dynamics simulations to correlate structural changes with activity.

Q. What are the limitations of current experimental designs for studying degradation pathways?

  • Methodological Answer : As noted in wastewater matrix studies , prolonged data collection without temperature control accelerates organic degradation. To mitigate:

  • Implement real-time monitoring (e.g., inline UV-Vis probes).
  • Use stabilized matrices (e.g., continuous cooling at 4°C ).
  • Validate degradation products via tandem MS/MS and compare to synthetic standards.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.